molecular formula ClFPS+ B14692214 Chloro(fluoro)sulfanylidenephosphanium CAS No. 25757-01-1

Chloro(fluoro)sulfanylidenephosphanium

Cat. No.: B14692214
CAS No.: 25757-01-1
M. Wt: 117.49 g/mol
InChI Key: VZCPSLIOCXBNNG-UHFFFAOYSA-N
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Description

Chloro(fluoro)sulfanylidenephosphanium is a specialized organophosphorus reagent offered for research and development purposes. Compounds within this class are of significant interest in synthetic chemistry for the construction of novel phosphorus-containing molecules and as potential intermediates in the development of ligands for catalysis. The unique electronic and steric properties imparted by the chlorine and fluorine substituents make this reagent a valuable building block for exploring new chemical spaces in materials science and pharmaceutical research. This product is strictly for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough safety assessments and handling this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

25757-01-1

Molecular Formula

ClFPS+

Molecular Weight

117.49 g/mol

IUPAC Name

chloro-fluoro-sulfanylidenephosphanium

InChI

InChI=1S/ClFPS/c1-3(2)4/q+1

InChI Key

VZCPSLIOCXBNNG-UHFFFAOYSA-N

Canonical SMILES

F[P+](=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(fluoro)sulfanylidenephosphanium typically involves the reaction of phosphorus compounds with sulfur and halogenating agents. One common method includes the use of phosphorus trichloride (PCl₃) and sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Chloro(fluoro)sulfanylidenephosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Chloro(fluoro)sulfanylidenephosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Chloro(fluoro)sulfanylidenephosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key differences between this compound and analogous compounds:

Compound Halogen Substituents Chalcogen Substituent Electronegativity (Avg.) Stability Reactivity Profile
This compound Cl, F S= 3.25 (Cl: 3.0; F: 4.0) Moderate High (S= enhances electrophilicity)
Dichlorophosphanium Cl, Cl None 3.0 High Moderate (steric hindrance)
Difluorosulfanylidenephosphanium F, F S= 4.0 High Low (F reduces Lewis acidity)
Chloro(oxo)phosphanium Cl O= 3.5 (Cl: 3.0; O: 3.5) Low (O= prone to hydrolysis) Very high (oxidizing nature)

Key Observations :

  • Halogen Effects : The Cl/F combination in this compound balances electronegativity, making it more electrophilic than dichlorophosphanium but less than fluoro-dominant analogs.
  • Chalcogen Role : The sulfanylidene group (S=) increases electrophilicity compared to oxo (O=) analogs, though sulfur’s lower electronegativity reduces hydrolytic instability .
  • Stability : Dichloro- and difluoro-substituted compounds exhibit higher stability due to symmetric halogen distribution, whereas mixed halogens (Cl/F) may introduce steric and electronic strain.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing chloro(fluoro)sulfanylidenephosphanium, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves halogen exchange reactions under inert atmospheres (e.g., argon) using precursors like chlorophosphines and fluorinating agents. Reaction temperature (80–120°C) and stoichiometric ratios of reactants are critical for minimizing byproducts such as mixed chloro/fluoro derivatives. For example, homogeneous catalysis methods described in patent literature emphasize controlled addition rates and post-reaction quenching with anhydrous solvents to stabilize the product . Purity can be assessed via 31{}^{31}P NMR, with deviations in chemical shifts (>1 ppm) indicating contamination.

Q. How can researchers characterize the thermal stability of this compound under varying atmospheric conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended. Experiments should compare inert (N₂) vs. reactive (O₂) atmospheres at heating rates of 5–10°C/min. Data interpretation must account for decomposition intermediates, such as phosphine oxides, which may form above 150°C. Parallel FTIR monitoring of evolved gases (e.g., HCl, HF) can resolve ambiguities in degradation pathways .

Q. What spectroscopic techniques are most effective for identifying bonding configurations in this compound?

  • Methodological Answer : Raman spectroscopy is optimal for distinguishing P–Cl vs. P–F vibrational modes (clusters at 450–500 cm⁻¹ vs. 550–600 cm⁻¹). For electronic structure analysis, X-ray photoelectron spectroscopy (XPS) provides binding energy data for phosphorus (130–135 eV) and halogens (Cl 2p: ~200 eV; F 1s: ~685 eV). Cross-validation with computational DFT models (e.g., B3LYP/6-311+G(d)) improves accuracy in assigning spectral features .

Advanced Research Questions

Q. How can conflicting data on the redox behavior of this compound in mixed halide media be resolved?

  • Methodological Answer : Discrepancies in cyclic voltammetry (CV) results, such as varying reduction potentials at low vs. high temperatures, may stem from undetected complexation equilibria. Researchers should combine electrochemical measurements with low-temperature (<0°C) UV-Vis spectroscopy to track ligand-exchange dynamics. For instance, shifts in λmax (250–300 nm) correlate with chloro-to-fluoro substitution, clarifying whether redox activity originates from the parent compound or its complexes .

Q. What experimental designs are suitable for probing the reactivity of this compound with transition-metal catalysts?

  • Methodological Answer : Use in situ XAFS (X-ray absorption fine structure) to monitor coordination geometry changes during catalytic cycles. For example, reactions with cobaltocenium derivatives (e.g., [(C₅H₅)Co]⁺) require anaerobic glovebox setups and quenching with methanol to isolate adducts. Kinetic studies (stopped-flow UV-Vis) can quantify ligand substitution rates, with Arrhenius plots revealing activation energies for halide displacement .

Q. How do computational methods address gaps in understanding the electronic effects of chloro/fluoro substituents on phosphorus-centered reactivity?

  • Methodological Answer : Multireference CASSCF calculations are essential for modeling open-shell intermediates. Compare frontier molecular orbitals (FMOs) of P–Cl vs. P–F configurations: fluorinated species exhibit higher electrophilicity (lower LUMO energies), favoring nucleophilic attacks. Solvent effects (e.g., dielectric constant of acetonitrile) should be incorporated via PCM (polarizable continuum model) to predict regioselectivity in substitution reactions .

Data Contradiction and Validation

Q. What strategies validate the presence of mixed chloro/fluoro species in reaction mixtures when chromatographic separation fails?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative-ion mode detects [M–Cl]⁻ and [M–F]⁻ fragments. Isotopic patterns (e.g., 35^{35}Cl vs. 37^{37}Cl) distinguish overlapping signals. For ambiguous cases, tandem MS/MS (collision-induced dissociation) fragments ions at m/z ratios specific to Cl (e.g., 35/37) or F (19) loss .

Comparative Methodologies Table

TechniqueApplicationKey ParametersLimitations
31{}^{31}P NMRPurity assessment, substituent identificationChemical shift (δ 0–100 ppm), coupling constantsInsensitive to trace halide byproducts
Raman SpectroscopyBond configuration analysisVibrational modes (400–700 cm⁻¹)Requires crystalline samples
XAFSCoordination geometry in catalysisEdge energy (E₀), bond distancesSynchrotron access required

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